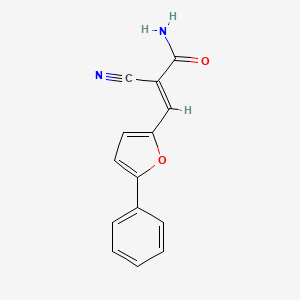

2-Cyano-3-(5-phenylfuran-2-yl)acrylamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-シアノ-3-(5-フェニルフラン-2-イル)アクリルアミドは、分子式がC14H10N2O2である有機化合物です。 この化合物は、シアノ基、フェニル基、フラン環を有しており、さまざまな化学反応や用途において汎用性の高い分子です .

2. 合成方法

合成ルートと反応条件

2-シアノ-3-(5-フェニルフラン-2-イル)アクリルアミドの合成は、一般的に、5-フェニルフラン-2-カルバルデヒドとマロノニトリルを塩基の存在下で反応させ、その後、アミド源を添加することで行われます。 反応条件には、エタノールまたはメタノールなどの溶媒と、ピペリジンまたはトリエチルアミンなどの触媒が使用される場合が多いです .

工業生産方法

この化合物の工業生産方法は、実験室での合成と同様ですが、大量生産に対応できるようにスケールアップされます。 連続フロー反応器の使用と最適化された反応条件により、より高い収率と純度が得られます。 溶媒の回収とリサイクルも実施されており、プロセスをより持続可能なものにすることができます .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-(5-phenylfuran-2-yl)acrylamide typically involves the reaction of 5-phenylfuran-2-carbaldehyde with malononitrile in the presence of a base, followed by the addition of an amide source. The reaction conditions often include solvents like ethanol or methanol and catalysts such as piperidine or triethylamine .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. Solvent recovery and recycling are also implemented to make the process more sustainable .

化学反応の分析

反応の種類

2-シアノ-3-(5-フェニルフラン-2-イル)アクリルアミドは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、酸化されて対応する酸化物を生成することができます。

還元: 還元反応により、シアノ基をアミノ基に変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化アルミニウムリチウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主要な生成物

これらの反応から生成される主要な生成物には、アミン、置換フェニル誘導体、および元の化合物のさまざまな酸化形態が含まれます .

科学的研究の応用

2-シアノ-3-(5-フェニルフラン-2-イル)アクリルアミドは、科学研究において幅広い用途があります。

化学: 有機合成におけるビルディングブロックとして、より複雑な分子の製造における中間体として使用されます。

生物学: この化合物は、抗菌作用や抗がん作用などの潜在的な生物活性について研究されています。

医学: さまざまな疾患における治療薬としての可能性を探るための研究が進められています。

作用機序

2-シアノ-3-(5-フェニルフラン-2-イル)アクリルアミドの作用機序には、特定の分子標的および経路との相互作用が含まれます。 シアノ基は求電子剤として作用し、フェニル環とフラン環はさらなる化学修飾のための部位を提供します。 これらの相互作用により、さまざまな生物学的経路の阻害または活性化が起こり、観察された効果に貢献する可能性があります.

6. 類似化合物の比較

類似化合物

- 2-シアノ-N,N-ジエチル-3-(5-フェニル-2-フリル)アクリルアミド

- 2-シアノ-3-(5-フェニル-2-フリル)-N-(5-キノリル)アクリルアミド

- 2-シアノ-3-(5-(3-(トリフルオロメチル)フェニル)-2-フリル)アクリルアミド

独自性

2-シアノ-3-(5-フェニルフラン-2-イル)アクリルアミドは、その官能基のユニークな組み合わせにより際立っており、これにより、さまざまな化学反応と用途が可能になります。 その構造は、反応性と安定性のバランスを提供しており、研究と産業の両方の設定において貴重な化合物となっています .

類似化合物との比較

Similar Compounds

- 2-Cyano-N,N-diethyl-3-(5-phenyl-2-furyl)acrylamide

- 2-Cyano-3-(5-phenyl-2-furyl)-N-(5-quinolinyl)acrylamide

- 2-Cyano-3-(5-(3-(trifluoromethyl)phenyl)-2-furyl)acrylamide

Uniqueness

2-Cyano-3-(5-phenylfuran-2-yl)acrylamide stands out due to its unique combination of functional groups, which allows for a diverse range of chemical reactions and applications. Its structure provides a balance between reactivity and stability, making it a valuable compound in both research and industrial settings .

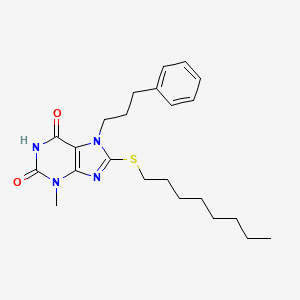

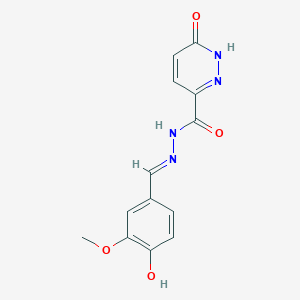

特性

CAS番号 |

304896-36-4 |

|---|---|

分子式 |

C14H10N2O2 |

分子量 |

238.24 g/mol |

IUPAC名 |

(E)-2-cyano-3-(5-phenylfuran-2-yl)prop-2-enamide |

InChI |

InChI=1S/C14H10N2O2/c15-9-11(14(16)17)8-12-6-7-13(18-12)10-4-2-1-3-5-10/h1-8H,(H2,16,17)/b11-8+ |

InChIキー |

TZMNZJHTWBMJAV-DHZHZOJOSA-N |

異性体SMILES |

C1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)N |

正規SMILES |

C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-ethoxyphenyl)-4-methyl-N'-[(1E)-1-phenylethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11992579.png)

![2-(4-Bromophenyl)-9-chloro-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992639.png)

![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11992644.png)

![9-Bromo-5-(3-nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992646.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11992650.png)

![1-Naphthalenamine, N-[(4-chlorophenyl)methylene]-](/img/structure/B11992665.png)

![Ethyl 5-acetyl-2-({[(2E)-2-(4-chlorobenzylidene)hydrazino]carbonyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B11992673.png)

![Ethyl 4-({[4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinolin-3-yl]carbonyl}amino)benzoate](/img/structure/B11992683.png)